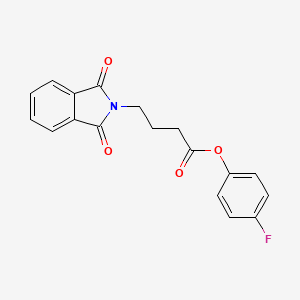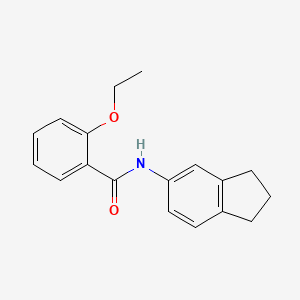![molecular formula C14H18ClNOS B5806757 1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
1-{[(4-chlorophenyl)thio]acetyl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-chlorophenyl)thio]acetyl}azepane, also known as CTAA, is a synthetic compound that belongs to the class of azepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CTAA is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system.
作用机制
1-{[(4-chlorophenyl)thio]acetyl}azepane is a potent and selective inhibitor of FAAH, which plays a critical role in the endocannabinoid system. FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that bind to cannabinoid receptors in the nervous system. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can have a range of effects on the nervous system. The exact mechanism of action of this compound is not fully understood, but studies have shown that it can lead to an increase in pain tolerance, mood elevation, and appetite suppression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, particularly in the nervous system. Studies have shown that this compound can lead to an increase in endocannabinoid levels, which can have a range of effects on the nervous system. These effects include an increase in pain tolerance, mood elevation, and appetite suppression. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 1-{[(4-chlorophenyl)thio]acetyl}azepane in lab experiments include its potency and selectivity as a FAAH inhibitor, its ability to increase endocannabinoid levels, and its potential applications in the treatment of inflammatory diseases. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound and may not accurately reflect the effects of endocannabinoids in the body. Additionally, the long-term effects of this compound on the nervous system are not fully understood, and further research is needed to determine its safety and efficacy.
未来方向
There are many potential future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}azepane. One area of research is the potential applications of this compound in the treatment of inflammatory diseases. Another area of research is the long-term effects of this compound on the nervous system and its potential for the treatment of neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials. Overall, this compound has shown great potential as a tool for scientific research, and further studies may lead to new insights into the endocannabinoid system and its potential applications in medicine.
合成方法
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}azepane involves the reaction of 4-chlorobenzyl mercaptan with 6-azido hexanoic acid, followed by reduction with lithium aluminum hydride to yield the desired product. The purity of this compound can be improved by recrystallization from ethanol. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学研究应用
1-{[(4-chlorophenyl)thio]acetyl}azepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound is a potent and selective inhibitor of FAAH, which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can have a range of effects on the nervous system.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(4-chlorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNOS/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAAWGWQIHBLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)



![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)


